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trans-5-Decen-1-ol

Cat. No.: B107414
CAS No.: 56578-18-8
M. Wt: 156.26 g/mol
InChI Key: WYPQHXVMNVEVEB-AATRIKPKSA-N
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Description

Historical Context of Decenol Research in Chemical Ecology

The discipline of chemical ecology, which studies the role of chemical interactions in ecological systems, has roots stretching back to the latter half of the 19th century. nih.govnih.gov Early pioneers like Ernst Stahl conducted experiments demonstrating that plant secondary metabolites served as chemical defenses against herbivores. nih.gov However, the field truly began to flourish in the mid-20th century, spurred by advancements in analytical chemistry and a growing recognition of the importance of chemical signaling in nature. nih.govrutgers.edu

A central focus of this burgeoning field was the study of pheromones and other semiochemicals—chemicals that carry information between organisms. rutgers.eduwikipedia.org The identification of these molecules, often present in minute quantities, was a significant challenge that drove the development of sensitive analytical techniques like gas chromatography and mass spectrometry. wikipedia.org Within this context, research on long-chain unsaturated alcohols, including various decenol isomers, became prominent. Scientists discovered that the specific geometry (cis/trans isomerism) and position of the double bond in these molecules were critical for their biological function, often determining the species-specificity of a chemical signal. The study of decenols and their acetates thus became a model for understanding the structure-activity relationships that govern chemical communication in insects.

Significance of trans-5-Decen-1-ol within Semiochemical Systems

Semiochemicals are signaling chemicals used by organisms to communicate. This compound and its related isomers are significant components in the semiochemical systems of various insect species, primarily acting as sex pheromones to attract mates. researchgate.netresearchgate.net The precise blend of different isomers and related compounds is often necessary to elicit a behavioral response.

For example, this compound, along with its corresponding acetate (B1210297), trans-5-decenyl acetate, has been identified as a key sex attractant for the peach twig borer, Anarsia lineatella. researchgate.net Field studies have shown that synthetic versions of these compounds are highly attractive to males of this species. researchgate.net In contrast, the geometric isomer, (Z)-5-decen-1-ol, is a major sex pheromone component for the larch casebearer moth, Coleophora laricella. researchgate.netpherobase.com This highlights the remarkable specificity of olfactory receptors in insects, where a change from a trans to a cis double bond can completely alter the biological message. The use of these specific decenol isomers as attractants is documented across several moth families.

Insect Species Compound(s) Function
Peach Twig Borer (Anarsia lineatella)This compound, trans-5-Decenyl acetateSex Attractant researchgate.net
Larch Casebearer Moth (Coleophora laricella)(Z)-5-Decen-1-olSex Pheromone researchgate.net
Lesser Date Moth (Batrachedra amydraula)(Z)-5-Decen-1-olPheromone pherobase.com
Pistol Casebearer Moth (Coleophora anatipennella)(Z)-5-Decen-1-olAttractant pherobase.com

This table illustrates the role of 5-decen-1-ol isomers in the chemical communication of different insect species.

Overview of Research Trajectories for this compound

Current and historical research on this compound has progressed along several key trajectories.

Chemical Synthesis: A primary area of research has been the development of stereoselective synthesis methods to produce high-purity isomers for research and potential application in pest management. For instance, a stereoselective synthesis for E-5-decen-1-ol (the trans isomer) from E-1,6-undecadiene has been developed. researchgate.net Such synthetic routes are crucial for confirming the identity of natural pheromones and for producing them in sufficient quantities for field trials.

Pheromone Identification and Application: A major driver of research has been the identification of this compound as a component of insect sex pheromones. researchgate.net This line of inquiry is fundamental to chemical ecology and has practical applications in integrated pest management, where synthetic pheromones can be used for monitoring, mass trapping, or mating disruption of agricultural pests. wikipedia.org

Biochemical and Physiological Studies: Research also extends to understanding the underlying biological mechanisms of chemical communication. This includes studying the biosynthesis of decenols in insects, the structure and function of the olfactory receptors that detect them, and the neural pathways that translate the chemical signal into a behavioral response. researchgate.net Furthermore, related decenol isomers, such as cis-4-decen-1-ol, are utilized as reactants in the synthesis of other bioactive molecules like anti-inflammatory agents, suggesting potential, though less explored, research avenues for its isomers. chemdad.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B107414 trans-5-Decen-1-ol CAS No. 56578-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dec-5-en-1-ol
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InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQHXVMNVEVEB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7035305
Record name (E)-5-Decen-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
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CAS No.

56578-18-8
Record name (5E)-5-Decen-1-ol
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Record name 5-Decen-1-ol, (5E)-
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Record name 5-Decen-1-ol, (5E)-
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Record name (E)-5-decenol
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Record name 5-DECEN-1-OL, (5E)-
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Advanced Synthetic Methodologies for Trans 5 Decen 1 Ol and Its Derivatives

The synthesis of trans-5-Decen-1-ol, a compound of interest in various chemical industries, necessitates precise control over stereochemistry to ensure the desired (E)-isomer is obtained with high purity. Advanced methodologies, encompassing both chemical and biocatalytic routes, have been developed to address these synthetic challenges. These approaches focus on maximizing stereoselectivity, improving yield, and employing sustainable practices through catalysis and genetic engineering.

Biosynthesis and Metabolic Pathways of Trans 5 Decen 1 Ol

Enzymatic Pathways in Insect Pheromone Production

Insects synthesize a vast array of pheromones, with fatty acid-derived compounds being one of the most common classes. The biosynthesis of trans-5-decen-1-ol is a multi-step process that begins with common fatty acid precursors and is catalyzed by a suite of specialized enzymes.

Fatty Acid Elongation and Desaturation Mechanisms

The carbon backbone of this compound originates from primary metabolism, specifically from acetyl-CoA. Through the action of fatty acid synthase (FAS), a C16 saturated fatty acid, palmitic acid, is typically formed. nih.gov Subsequent modifications, including elongation and desaturation, are crucial for generating the diverse range of fatty acyl-CoA pheromone precursors. researchgate.netyoutube.com

Elongases are enzyme complexes responsible for extending the carbon chain of fatty acids, usually by two carbons at a time. youtube.com Desaturases then introduce double bonds at specific positions and with specific stereochemistry (cis or trans) into the fatty acyl chain. wikipedia.org These enzymes are often O2-dependent and possess diiron active sites. wikipedia.org For the synthesis of a C10 alcohol like this compound, chain-shortening of a longer-chain fatty acid may also occur. nih.gov

The creation of the double bond at the 5th carbon position is a critical step catalyzed by a specific fatty-acyl desaturase. google.comgoogle.com The regioselectivity and stereospecificity of this desaturase are key determinants of the final pheromone component produced.

Reductase and Dehydrogenase Activities in Alcohol Formation

The final step in the biosynthesis of this compound is the reduction of the corresponding fatty acyl-CoA or fatty aldehyde. This conversion is catalyzed by fatty acyl-CoA reductases (FARs). nih.govbiorxiv.org These enzymes are crucial in producing the alcohol functionality of the pheromone. nih.gov The activity of these reductases can be highly specific to the chain length and degree of unsaturation of the fatty acyl precursor. nih.gov

In some pathways, the fatty acyl-CoA is first reduced to an aldehyde by a fatty aldehyde forming fatty-acyl reductase. google.com Subsequently, an alcohol dehydrogenase can further reduce the aldehyde to the final alcohol product, this compound. mdpi.commdpi.com The interplay between these reductases and dehydrogenases is vital for regulating the final pheromone blend.

Comparative Biosynthetic Routes Across Species

While the fundamental enzymatic steps of fatty acid synthesis, desaturation, and reduction are conserved, the specific enzymes and pathways can vary significantly across different insect species. This variation leads to the production of species-specific pheromone blends. For instance, the peach twig borer (Anarsia lineatella) is known to produce (E)-5-decen-1-ol and its corresponding acetate (B1210297) as major pheromone components. researchgate.netjaydevchemicals.com In contrast, other species may utilize different desaturases and reductases to produce isomers or entirely different compounds. nih.gov The evolution of these enzyme specificities is a driving force behind the chemical diversity of insect pheromones and the reproductive isolation between species.

Biotransformation and Degradation Mechanisms

The perception of a pheromone signal is not only dependent on its production and release but also on its timely removal from the environment and the insect's sensory organs. This is accomplished through various biotransformation and degradation pathways.

In Vivo Metabolism and Enzyme-Mediated Breakdown

Once a pheromone molecule binds to a receptor on an insect's antenna, it must be rapidly degraded to allow the insect to detect subsequent signals. This degradation is carried out by a variety of enzymes present in the antennae, including cytochrome P450s, esterases, and dehydrogenases. researchgate.netmdpi.com

For an alcohol pheromone like this compound, oxidation is a likely metabolic fate. Alcohol dehydrogenases can convert the alcohol to the corresponding aldehyde. mdpi.commdpi.com This aldehyde could then be further oxidized to a carboxylic acid. mdpi.com These transformations render the molecule inactive as a pheromone and facilitate its excretion. The rate of this enzymatic breakdown is crucial for the temporal resolution of the pheromone signal. researchgate.net

Impact of Microbial Activity on Decenol Fate

Microbial activity plays a crucial role in both the production and degradation of unsaturated alcohols, thereby determining the environmental fate of compounds like this compound. Bacteria and fungi possess diverse metabolic capabilities to utilize a wide range of organic compounds, including hydrocarbons and their derivatives, as carbon and energy sources. mdpi.com

Microbial Production

Certain bacterial species have been identified as producers of decenol isomers, which are volatile organic compounds (VOCs). For instance, specific strains of Escherichia coli have been shown to produce 5-decene-1-ol as a unique VOC. cellmolbiol.org Similarly, the food spoilage bacterium Pseudomonas fragi is known to produce (Z)-5-decen-1-ol during its growth. researchgate.net The production of these compounds is a result of the bacterium's specific metabolic activities, likely involving fatty acid synthesis and modification pathways. cellmolbiol.orgresearchgate.net Changes in the metabolic state of bacteria, such as the development of antibiotic resistance, can alter their VOC profiles, including the production of specific decenols. cellmolbiol.org

Table 1: Microbial Production of Decenol Isomers This table is interactive. You can sort and filter the data.

Compound Producing Microorganism Context Reference
5-Decene-1-ol Escherichia coli (resistant strains) Volatile organic compound profile cellmolbiol.org
(Z)-5-Decen-1-ol Pseudomonas fragi Volatile organic compound associated with meat spoilage researchgate.net

Microbial Degradation

The degradation of unsaturated alcohols by microorganisms is a key environmental process. The metabolic pathways for breaking down these compounds generally mirror those for alkanes and fatty acids. frontiersin.org The initial step in the aerobic catabolism of a primary alcohol like this compound is its oxidation to the corresponding aldehyde, trans-5-decenal. This reaction is catalyzed by alcohol dehydrogenases (ADHs). asm.orgnih.gov The aldehyde is then further oxidized to trans-5-decenoic acid by an aldehyde dehydrogenase.

This unsaturated fatty acid can then be activated to its acyl-CoA derivative, trans-5-decenoyl-CoA, and enter the β-oxidation pathway. researchgate.netfrontiersin.org The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bond, which can interfere with the standard enzymatic steps. Depending on the position and configuration (cis/trans) of the double bond, enzymes such as isomerases or reductases are employed to modify the intermediate so that β-oxidation can proceed. frontiersin.org For trans-5-decenoyl-CoA, the pathway would likely involve several cycles of β-oxidation until the double bond is near the carboxyl end, at which point specific auxiliary enzymes would be required to complete the degradation to acetyl-CoA, which then enters the central metabolism. frontiersin.org

Evidence for the microbial degradation of decenols comes from studies on food fermentation. For example, during the fermentation of kelp (Laminaria japonica) by various microbes, a decrease in the concentration of (Z)-5-decen-1-ol was observed, indicating its consumption or biotransformation by the microbial community.

The ability to degrade alcohols and fatty acids is widespread among bacteria, with genera like Pseudomonas and Acinetobacter being particularly well-studied for their proficiency in breaking down such compounds through oxidative pathways. mdpi.comnih.gov

Chemoreception and Biological Activity of Trans 5 Decen 1 Ol

Role as an Insect Pheromone Component

trans-5-Decen-1-ol has been identified as a key component of the sex pheromone of several lepidopteran species. herts.ac.ukresearchgate.net Female moths release this volatile organic compound to attract males for mating, a process fundamental to their reproduction. vulcanchem.com The specificity of this chemical signal is crucial for avoiding interspecies mating, and even subtle variations in the pheromone blend can have significant behavioral consequences.

Attractant Efficacy in Lepidopteran Species (e.g., Anarsia lineatella)

One of the most well-documented roles of this compound is as a sex attractant for the peach twig borer, Anarsia lineatella. researchgate.netnappo.org Field studies have demonstrated that this compound is highly attractive to male peach twig borer moths. researchgate.net Research has shown that female abdominal tip extracts of A. lineatella contain trans-5-decenyl acetate (B1210297) and approximately 15% this compound. researchgate.net Interestingly, in some field tests, the alcohol component alone proved to be the most potent attractant for this species. nappo.org

The effectiveness of this compound as an attractant is not limited to A. lineatella. While the Z-isomer, (Z)-5-decen-1-ol, is the primary sex pheromone for the larch casebearer moth, Coleophora laricella, the trans isomer's activity in other species highlights the diversity of pheromonal roles within this chemical family. For instance, the peach twig borer's pheromone is primarily a blend of (E)-5-decenyl acetate and (E)-5-decen-1-ol. researchgate.netcabidigitallibrary.org However, traps baited with virgin females of A. lineatella were found to be more attractive than a synthetic blend of these two components, suggesting the presence of additional, yet-to-be-identified pheromone components that may enhance attraction. researchgate.net

**Table 1: Attractant Efficacy of This compound and Related Compounds in *Anarsia lineatella***

Species Compound(s) Observed Attractiveness
Anarsia lineatella (Peach Twig Borer) trans-5-decenyl acetate and This compound Highly attractive to males in field studies. researchgate.net
Anarsia lineatella This compound (alone) Found to be the most attractive component in some Washington State field tests. nappo.org
Anarsia lineatella Virgin female-baited traps More attractive than a two-component synthetic blend, suggesting additional pheromone components. researchgate.net

Synergistic and Antagonistic Interactions in Pheromone Blends

The behavioral response of an insect to a pheromone is often not due to a single compound but rather a specific blend of chemicals. The presence of other compounds can either enhance (synergism) or inhibit (antagonism) the attractiveness of the primary pheromone component. illinois.edugoogle.com

For example, in the European woodwasp, Sirex noctilio, a study investigating male-produced pheromones found that while (Z)-3-decen-1-ol was the main attractant, the addition of other compounds, including (Z)-5-decen-1-ol, to create two-component blends was tested. researchgate.net While the specific outcome for the blend with (Z)-5-decen-1-ol was part of a broader study, this highlights the common practice of testing various combinations to understand these complex interactions. researchgate.net

Conversely, the presence of certain compounds can have an antagonistic effect. For the larch casebearer moth, (Z)-5-decen-1-yl acetate acts as a trapping inhibitor for males when blended with the primary attractant, (Z)-5-decen-1-ol. researchgate.net Blends containing more than 3% of the acetate were found to be completely unattractive. researchgate.net This demonstrates the critical importance of the precise ratio of components in a pheromone blend for effective chemical communication.

Behavioral Responses Mediated by this compound

The perception of this compound by an insect's olfactory system triggers a cascade of behavioral responses that are essential for successful mating. oup.com These behaviors can range from initial activation and upwind flight to close-range courtship displays. researchgate.net

In the case of Anarsia lineatella, the pheromone, including this compound, induces mate-seeking behavior in males. researchgate.net Research has shown that while the synthetic gland pheromone components, including (E)-5-decen-1-ol, are effective at a distance, other pheromone components found on the female's body scales induce contact by males at close range. researchgate.net This suggests a multi-step process of attraction, with different chemical cues playing roles at different distances.

The specificity of the behavioral response is tightly linked to the insect's olfactory recognition system, which relies on specialized odorant-binding proteins and odorant receptors. oup.com These molecular components ensure that the insect responds appropriately to the correct chemical signals from a potential mate.

Structure-Activity Relationships in Olfactory Systems

The ability of an insect to detect and differentiate between various pheromone components is based on the intricate relationship between the chemical structure of the odorant molecule and the olfactory receptors in the insect's antennae. nih.gov Understanding these structure-activity relationships is a key area of research in chemical ecology.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of molecules with their biological activity. oup.comgoogle.com These studies help in predicting the activity of novel compounds and understanding the key molecular features responsible for a specific biological response. oup.com

In the context of olfaction, QSAR can be used to understand how variations in the structure of a pheromone molecule, such as chain length, position and geometry of double bonds, and the nature of the functional group, affect its binding to olfactory receptors and, consequently, the behavioral response of the insect. oup.comgoogle.com For instance, a 3D-QSAR study on ligands for a human olfactory receptor, OR1G1, successfully created a model that could explain and predict the activity of various agonists and antagonists. oup.com While this study focused on a human receptor, the principles are applicable to insect olfactory systems as well, providing a framework for understanding how insects perceive compounds like this compound.

Molecular Docking and Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netoup.com In the study of olfaction, molecular docking is used to simulate the interaction between a pheromone molecule, such as this compound, and its specific olfactory receptor protein. nih.govresearchgate.net

These simulations provide insights into the binding affinity and the specific amino acid residues within the receptor that are crucial for binding. nih.gov The development of advanced techniques like cryo-electron microscopy is beginning to provide high-resolution structures of olfactory receptors, which, in combination with molecular dynamics simulations, can offer a detailed view of the binding mechanisms. nih.govresearchgate.net

Studies on various G protein-coupled receptors (GPCRs), the family to which olfactory receptors belong, have shown that even small changes in the ligand or the receptor can significantly alter binding and activation. oup.comnih.gov For example, research on a human olfactory receptor demonstrated that agonists and antagonists dock in different parts of the binding pocket. oup.com This type of detailed analysis, when applied to insect olfactory receptors for pheromones like this compound, can elucidate the molecular basis of pheromone perception and specificity.

Interactions in Plant-Insect and Chemical Ecological Contexts

This compound is a volatile organic compound (VOC) that has been identified as a component of the scent emitted by certain plants. Plants release a complex bouquet of VOCs for various ecological functions, including attracting pollinators, defending against herbivores, and communicating with other plants. purpest.eufrontiersin.org The emission of specific compounds like this compound can be constitutive or induced by factors such as herbivore damage or pathogen attack. wur.nl

This compound has been noted in the floral scents of some parasitic plants of the Orobanchaceae family. frontiersin.org Interestingly, within the broad spectrum of VOCs emitted by these broomrapes, 2-decen-1-ol (B92844) (a related isomer) was highlighted as being previously unknown from other plants, suggesting a unique chemical signature. frontiersin.org The presence of such compounds in floral scents points towards a role in attracting pollinators or other interacting organisms. frontiersin.org Additionally, studies on Hippophae rhamnoides sinensis (sea buckthorn) have shown that the profile of emitted volatiles, which can include various alcohols, differs between plants in natural forests and those in plantations, and can change in response to insect damage. znaturforsch.com

Table 2: Documented Plant Emitters of Decenol Isomers and Related Compounds

Plant Family Plant Species Compound Mentioned Ecological Context
Orobanchaceae Orobanche spp. and Phelipanche spp. 2-decen-1-ol A component of the floral scent, potentially involved in pollinator attraction. frontiersin.org
Elaeagnaceae Hippophae rhamnoides sinensis trans-2-decen-1-ol Found in higher levels in plants from natural forests compared to plantations; composition changes with insect damage. znaturforsch.com
Apocynaceae Plumeria rubra (4Z)-Decen-1-ol Identified as a minor volatile component of the flower's scent. mdpi.com

When plants are attacked by herbivores, they often respond by releasing a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). wur.nl These chemical signals are not just a passive consequence of damage but are actively synthesized and released to play a crucial role in the plant's defense. purpest.eu HIPVs can have direct effects on the herbivores, such as deterring further feeding, and indirect effects, such as attracting the natural enemies (predators and parasitoids) of the herbivores. purpest.euwur.nl

The composition of the HIPV blend can be highly specific and convey detailed information about the identity of the attacking herbivore. wur.nl While the direct emission of this compound as an HIPV is not extensively documented in the provided results, related decenol isomers are. For example, (E)-2-decen-1-ol has been identified in the volatile profiles of maize seedlings infested with leafhoppers and cabbage plants infested with aphids. bioline.org.brresearchgate.net In a study on Aquilaria sinensis damaged by Heortia vitessoides larvae, 2-decen-1-ol was among the EAD-active compounds in the induced volatile blend. researchgate.net This blend was found to deter gravid female moths and attract the predator Cantheconidea concinna. researchgate.net This indicates that decenol isomers can be integral components of a plant's chemical response to herbivory, influencing the behavior of both the herbivore and its natural enemies.

Table 3: Role of Decenol Isomers in Herbivore-Induced Plant Volatile Blends

Plant Species Herbivore Induced Compound Observed Effect of HIPV Blend
Zea mays (Maize) Cicadulina storeyi (Leafhopper) (E)-2-decen-1-ol Part of a complex blend of 22 compounds induced by leafhopper feeding. bioline.org.br
Aquilaria sinensis Heortia vitessoides (Lepidopteran larvae) 2-decen-1-ol Component of a blend that deters conspecific adult females and attracts a predatory bug. researchgate.net
Cabbage Aphids (E)-2-Decen-1-ol Elicited electrophysiological responses in aphids. researchgate.net

Chemical communication in ecosystems is rarely a simple two-way interaction. Instead, chemical cues like this compound and its isomers often operate within complex networks involving multiple species across different trophic levels. A single compound emitted by a plant can be perceived by herbivores, predators of those herbivores, and even other plants. purpest.eunih.gov

The role of decenol isomers in these networks is multifaceted. As a component of an HIPV blend from an infested plant, (E)-2-decen-1-ol can act as a synomone, a chemical signal that benefits both the emitter (the plant) and the receiver (a predator of the herbivore). researchgate.net For instance, the volatiles from damaged Aquilaria sinensis, including 2-decen-1-ol, attract the predator Cantheconidea concinna, demonstrating a classic tritrophic interaction. researchgate.net

However, the same chemical cues can be intercepted by other organisms. The herbivore itself may use the plant's volatile signals to locate a host, or in the case of the Heortia vitessoides moth, to avoid plants that are already infested and potentially better defended or have more competition. researchgate.net Furthermore, some compounds can have inhibitory effects in communication systems. For example, in multispecies trapping of pine pests, pheromone blends for one species can sometimes reduce the capture of another, indicating a negative interaction or signal interference. researchgate.net While not specifically mentioning this compound, this highlights the complexity of chemical signaling in a community context. The presence of a single compound can influence the behavior of a wide array of species, creating intricate ecological webs based on chemical information.

Table 4: Involvement of Decenol Isomers in Chemical Communication Networks

Emitting Organism (Example) Compound Receiving Organism(s) Type of Interaction
Aquilaria sinensis (damaged) 2-decen-1-ol Heortia vitessoides (Herbivore) Allomone (Deters oviposition)
Aquilaria sinensis (damaged) 2-decen-1-ol Cantheconidea concinna (Predator) Synomone (Attracts predator)
General Plant Volatiles Various Alcohols/Esters Multiple insect species Can lead to signal interference or enhancement in multispecies contexts. researchgate.net

Advanced Analytical Techniques for Trans 5 Decen 1 Ol Research

Chromatographic and Spectroscopic Characterization

The characterization of trans-5-Decen-1-ol is heavily dependent on a combination of chromatographic and spectroscopic methods, each providing unique insights into the compound's nature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. cabidigitallibrary.org In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions.

The resulting mass spectrum serves as a chemical fingerprint, allowing for the definitive identification of this compound. researchgate.net The NIST Mass Spectrometry Data Center provides reference spectra for comparison, with (E)-dec-5-en-1-ol having a specific entry (NIST Number 291621). nih.gov The mass spectrum is characterized by a top peak at an m/z of 67, followed by significant peaks at m/z 55 and 41. nih.gov This fragmentation pattern is crucial for distinguishing it from other compounds.

For quantitative analysis, the area of the chromatographic peak corresponding to this compound is measured and compared to that of a known standard. researchgate.net The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is also a key parameter for identification. For (E)-5-Decen-1-ol, the standard non-polar Kovats retention index is 1247, while the standard polar index is 1803. nih.gov

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Separation

For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. sepsolve.com This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism. nih.gov The effluent from the first column is modulated, or sliced into small fractions, and then rapidly separated on a second, shorter column. sepsolve.com

This enhanced resolution is particularly valuable for differentiating isomers and resolving co-eluting compounds that would otherwise overlap in a single chromatographic run. nih.gov The result is a two-dimensional chromatogram, often visualized as a contour plot, which provides a much more detailed chemical profile of the sample. sepsolve.com The increased peak capacity and improved signal-to-noise ratios make GCxGC a powerful tool for the in-depth analysis of samples containing this compound. sepsolve.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. imreblank.chresearchgate.net This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within the molecule.

¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are the most common types of NMR used. The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their connectivity, and their stereochemical relationships. chemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbons and their chemical environments. nih.gov By analyzing the chemical shifts, coupling constants, and integration of the signals in these spectra, researchers can confirm the precise structure of this compound, including the trans configuration of the double bond. imreblank.chchemicalbook.com

Raman Spectroscopy for Stereoisomer Differentiation

Raman spectroscopy has emerged as a valuable technique for differentiating between geometric isomers, such as the trans and cis forms of 5-decen-1-ol. sciprofiles.comnih.gov This method involves shining a monochromatic light source on a sample and analyzing the scattered light. The resulting Raman spectrum provides a vibrational fingerprint of the molecule.

A study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy explored the use of Raman spectroscopy, in conjunction with Density Functional Theory (DFT) modeling, to distinguish between the E(trans) and Z(cis) isomers of several alkenyl pheromones, including 5-decen-1-ol. nih.govresearchgate.net The research demonstrated that the experimental Raman spectra, when analyzed in detail, show distinct differences between the stereoisomers, allowing for their differentiation. sciprofiles.comnih.gov This non-destructive technique shows promise for the rapid and in-situ screening of synthetic pheromones. sciprofiles.com

Hyphenated Techniques for Complex Mixture Analysis

The coupling of sample preparation techniques with advanced analytical instrumentation provides a powerful approach for analyzing this compound in complex matrices.

Headspace-Solid Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from various sample types. researchgate.net When coupled with GC-MS, it provides a highly sensitive and efficient method for the analysis of compounds like this compound. cabidigitallibrary.org

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. nih.gov The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC-MS system for separation and detection. nih.gov

This technique has been successfully used to analyze the volatile profiles of various fruits, including muscadine grapes, where (E)-5-decen-1-ol was identified as a key component in certain cultivars. frontiersin.org The choice of fiber coating is critical for optimal extraction efficiency. cabidigitallibrary.org For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds. mdpi.com The optimization of extraction parameters, such as time and temperature, is also crucial for achieving reliable and reproducible results. nih.gov

Table 1: Analytical Techniques and Key Findings for this compound

Technique Key Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Provides definitive identification through characteristic mass spectra (top peak m/z 67) and Kovats retention indices (non-polar: 1247, polar: 1803). researchgate.netnih.gov
Two-Dimensional Gas Chromatography (GCxGC) Offers enhanced separation of complex mixtures, resolving isomers and co-eluting compounds. sepsolve.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the precise molecular structure, including the trans configuration of the double bond, through ¹H and ¹³C NMR spectra. imreblank.chchemicalbook.com
Raman Spectroscopy Differentiates between trans and cis stereoisomers based on distinct vibrational fingerprints in the Raman spectra. sciprofiles.comnih.gov
Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS Enables sensitive and solvent-free extraction and analysis of This compound from complex matrices like fruits. researchgate.netfrontiersin.org

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) in Volatilomics

Volatilomics, the study of volatile organic compounds (VOCs) produced by biological systems, requires highly sensitive and selective analytical techniques. mdpi.com Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) has emerged as a powerful tool in this field, merging the high separation capability of gas chromatography with the extreme sensitivity and rapid analysis of ion mobility spectrometry. mdpi.com This hybrid technique is particularly well-suited for obtaining detailed metabolic fingerprints from various biological matrices. mdpi.com

The GC-IMS system operates by first separating volatile compounds in a sample using a gas chromatographic column. mdpi.com The eluted compounds then enter the ion mobility spectrometer, where they are ionized and drift through a tube under the influence of an electric field. The time it takes for an ion to travel through the drift tube is dependent on its size, shape, and charge, allowing for an additional dimension of separation and identification. mdpi.commdpi.com This dual separation mechanism enhances the ability to resolve complex mixtures and detect trace-level compounds. nih.gov The instrument can be operated with different ionization modes, making it suitable for detecting a wide array of substances, including alcohols, aldehydes, ketones, and esters. mdpi.com

In the context of research on decenol isomers, HS-GC-IMS has been effectively used to analyze volatile compounds in fermented kelp. In one study, this technique successfully identified and quantified 82 volatile compounds, including the related isomer (Z)-5-decen-1-ol. mdpi.com The analysis demonstrated the capability of GC-IMS to characterize the complex aromatic profile of a sample and to differentiate between samples based on their unique VOC fingerprints. mdpi.com Although this specific study identified the cis isomer, the methodology confirms the suitability of GC-IMS for the separation and identification of C10 unsaturated alcohols like this compound in complex volatilomic research.

Chemometric and Multivariate Statistical Analysis in Data Interpretation

The analysis of volatile compounds in food and other biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) generates vast and complex datasets. nih.govresearchgate.net Chemometric and multivariate statistical methods are indispensable for interpreting this data, allowing researchers to visualize patterns, classify samples, and identify key compounds that differentiate sample groups. nih.govnih.gov Unsupervised methods like Principal Component Analysis (PCA) and supervised methods like Partial Least-Squares Discriminant Analysis (PLS-DA) are commonly applied. researchgate.netnih.gov

Research on the volatile profiles of various fruits and beverages has identified this compound as a component of their aromatic fingerprint. These studies often employ chemometric analysis to understand the role of such compounds in defining product characteristics and origin.

Detailed Research Findings:

Similarly, a study monitoring the VOCs in 12 pear cultivars identified 5-decen-1-ol as a compound unique to the 'Mantianhong' cultivar during storage. mdpi.com In an analysis of Fenghuang Dancong teas, this compound was detected in the 'Guihuaxiang' tea type, contributing to its unique aromatic profile. cabidigitallibrary.org These findings, derived from complex datasets, are clarified and highlighted through the application of statistical analysis.

The following table presents data on the detection of this compound in various research studies.

Table 1: Quantitative Data for this compound in Various Food Products

Product Cultivar/Type Compound Name Used in Study Mean Concentration (µg/kg) ± SE Source
Muscadine Grape Carlos (E)-5-Decen-1-ol 1.48 ± 0.16 nih.gov
Muscadine Grape Fry (E)-5-Decen-1-ol 5.22 ± 0.95 nih.gov
Muscadine Grape Granny Val (E)-5-Decen-1-ol 7.62 ± 0.88 nih.gov
Muscadine Grape Noble (E)-5-Decen-1-ol 4.35 ± 1.41 nih.gov
Muscadine Grape Triumph (E)-5-Decen-1-ol 2.03 ± 0.53 nih.gov
Pear Mantianhong 5-decen-1-ol 0.58 (mg/kg FW) mdpi.com

Note: The pear study did not specify the isomer and reported in mg/kg Fresh Weight (FW). The tea study reported relative peak area percentage.

These studies exemplify how the combination of advanced analytical instrumentation with robust statistical data interpretation allows for the characterization of specific compounds like this compound and elucidates their role within a broader chemical context. researchgate.netnih.govmdpi.com

Applications of Trans 5 Decen 1 Ol in Integrated Pest Management Ipm

Pheromone-Based Monitoring and Surveillance Strategies

Pheromone-based monitoring is a cornerstone of IPM, allowing for the detection and population assessment of pest species with high specificity. plantprotection.pl Traps baited with semiochemicals are effective for determining the presence of insect pests, estimating their population density, and tracking their activity throughout the season. plantprotection.pl

trans-5-Decen-1-ol is a critical component of the sex pheromone of the peach twig borer (Anarsia lineatella), a significant pest for stone fruit and almond crops. jaydevchemicals.comnappo.org Research identified this compound, along with the major component trans-5-decenyl acetate (B1210297), from the abdominal extracts of female moths. nappo.orgresearchgate.net Synthetic versions of these compounds are used to bait pheromone traps, such as the large plastic delta or wing style traps, for surveillance. nappo.org

Field studies have demonstrated the effectiveness of these synthetic pheromones in attracting male peach twig borer moths. researchgate.net Interestingly, the response of male moths can vary based on the geographic location and the specific ratio of the pheromone components. In studies conducted in Washington State, this compound alone was found to be the most attractive compound, whereas in California, both the alcohol by itself and various mixtures with the acetate proved attractive. nappo.org This highlights the importance of optimizing pheromone blends for regional pest populations.

Research has quantified the attractiveness of different ratios of this compound (t5-10:OH) and trans-5-decenyl acetate (t5-10:Ac) in field trials, providing valuable data for developing effective monitoring lures.

Table 1: Attractiveness of this compound and trans-5-Decenyl Acetate Blends to Male Peach Twig Borer Moths Data from field tests conducted in California and Washington. Average male moths captured per trap.

% t5-10:Ac % t5-10:OH California Trap Catch Washington Trap Catch
100 0 120.6 3.0
90 10 129.4 5.2
85 15 134.4 7.4
80 20 144.0 6.8
70 30 142.4 8.0
50 50 141.6 9.0
20 80 103.6 8.4
0 100 150.4 34.4

Source: Adapted from Roelofs et al., 1975. researchgate.net

Mating Disruption Techniques Utilizing this compound

Mating disruption is a powerful IPM tactic that involves permeating the atmosphere of a crop with synthetic sex pheromones. usu.edu This saturation of the air with pheromones confuses male insects, hindering their ability to locate females for mating, thereby suppressing the subsequent generation. usu.edugoogle.com This method provides a targeted alternative to broad-spectrum insecticides. google.com

This compound, in combination with its acetate ester, is a key active ingredient in commercial mating disruption products developed to control the peach twig borer. usu.edugoogle.com These products release the pheromone blend throughout the crop over an extended period, typically the entire flight season of the moth. usu.edu The use of such techniques is particularly effective in large, contiguous orchards where the pheromone concentration can be maintained at a sufficient level to prevent mating. usu.edu

The development of controlled-release dispensers has been crucial for the successful implementation of mating disruption. openagrar.de These dispensers are formulated to protect the semiochemicals from degradation and release them at a consistent rate.

Table 2: Example of a Commercial Mating Disruption Product for Peach Twig Borer

Brand Pheromone Load: (E)-5-Decenyl acetate Pheromone Load: (E)-5-Decen-1-ol Longevity
Isomate-PTB TT 48.84% 2.92% 150 days

Source: Adapted from Utah State University Extension. usu.edu

Development of Parapheromones and Semiochemical Blends

The efficacy of pest control strategies often relies on creating precise semiochemical blends. This compound is typically used as part of a multi-component lure, as its combination with trans-5-decenyl acetate is essential for effectively attracting the peach twig borer in many regions. nappo.orgresearchgate.net The specific ratio of these components is a critical factor that can be adjusted to maximize trap captures. researchgate.net

The term parapheromone refers to a synthetic compound that is structurally similar to a natural pheromone and can elicit a similar behavioral response. scilit.com These anthropogenic compounds are developed to be potentially more stable or cost-effective for field use. scilit.com While research into specific parapheromones derived from this compound is ongoing, the use of its synthetic form in precisely formulated blends for monitoring and mating disruption is a well-established practice.

Furthermore, the interaction of sex pheromones with other chemical cues, such as volatile compounds released from host plants, can enhance the response of male insects. researchgate.net This synergy between social and environmental olfactory signals is an area of active research, aiming to develop even more potent and specific attractant blends for IPM. researchgate.net The creation of complex semiochemical blends that can attract multiple pest species simultaneously is also a promising strategy for broad-scale surveillance programs. illinois.edu

Ecological Implications of Semiochemical-Based Pest Control

The use of semiochemicals like this compound in IPM programs offers significant ecological benefits compared to conventional pesticide applications. ias.ac.ingoogle.com One of the primary advantages is their species-specificity. ias.ac.in Pheromones attract only the target pest, leaving non-target organisms, including beneficial predators, parasitoids, and essential pollinators, unharmed. ias.ac.in This helps to preserve biodiversity and maintain a healthy balance within the agro-ecosystem.

By providing a targeted and effective control method, semiochemicals reduce the reliance on broad-spectrum chemical pesticides, thereby mitigating the negative impacts on environmental and human health. researchgate.net Furthermore, insects are less likely to develop resistance to pheromones compared to insecticides. ias.ac.in Pheromones are integral to the reproductive success of a species, and ignoring these crucial mating signals would be evolutionarily disadvantageous. ias.ac.in This suggests that semiochemical-based control methods are likely to be more sustainable over the long term. ias.ac.in

Future Research Directions and Emerging Paradigms

Genomic and Proteomic Insights into Decenol Biosynthesis and Perception

The biosynthesis of moth sex pheromones like trans-5-Decen-1-ol is a well-defined yet complex process, offering fertile ground for genomic and proteomic exploration. In most moths, these compounds are synthesized in a specialized pheromone gland. pnas.org The pathway begins with common fatty acid synthesis, starting from acetyl-CoA. pnas.orgfrontiersin.org This is followed by a series of enzymatic modifications that create the final, species-specific pheromone components. pnas.org

Two key enzyme families are central to this process:

Fatty-Acyl Desaturases (FADs): These enzymes introduce double bonds at specific positions along the fatty acid chain, a critical step in determining the identity of the pheromone. frontiersin.orgbucek-lab.org The specific desaturase dictates the location and stereochemistry (Z or E) of the double bond.

Fatty-Acyl Reductases (FARs): After desaturation, FARs convert the fatty-acyl precursor into the corresponding alcohol. pnas.orgfrontiersin.org In the case of this compound, a specific FAR reduces a 10-carbon fatty acyl precursor to its alcohol form. Some FARs have a broad substrate range, while others are highly specific. pnas.orgfrontiersin.org

Future research will likely focus on identifying and characterizing the specific FAD and FAR genes in Anarsia lineatella. This involves sequencing the moth's genome and transcriptome to pinpoint genes that are highly expressed in the female pheromone gland. pnas.org

On the perception side, male moths detect pheromones using specialized odorant receptors (ORs) located in their antennae. anr.frresearchgate.net The discovery of the complete OR repertoire in a given species, which can be achieved through genomic and bioinformatic analysis, is a significant step. anr.fr Advanced techniques like molecular docking and structural prediction modeling (e.g., using AlphaFold2) are being used to elucidate the precise interactions between pheromone molecules like decenol and their receptors, revealing the structural basis for sensory recognition. researchgate.net

Exploration of Novel Biological Activities Beyond Pheromonal Roles

While its role as an insect pheromone is well-documented, emerging evidence suggests that this compound and related decenols have a much broader biological significance.

Plant Chemistry: this compound has been identified as a volatile organic compound (VOC) in various plants, including cherry tomatoes. bucek-lab.org Its presence in the aroma profiles of coriander and watermelon suggests a role in the flavor and scent of these plants. maxapress.comnih.gov Related compounds, like (E)-2-decenol, are known to be emitted by plants in response to herbivore attacks, where they can act as repellents or attract the natural enemies of the pests.

Mammalian Semiochemistry: The compound has also been detected in the scent-gland secretions of red and fallow deer, pointing to a potential, though currently unexplored, role in mammalian chemical communication. pnas.org

Commercial Applications: Beyond its natural roles, this compound is used commercially as a fragrance ingredient in perfumes and personal care products and as a flavoring agent to impart fruity and green notes. guidechem.com

Antimicrobial Potential: Studies on the essential oil of Warionia saharae have identified (E)-2-decenol as a component and demonstrated the oil's antimicrobial properties. researchgate.net This raises the possibility that this compound could possess similar bioactivities worthy of investigation.

Future studies are expected to delve into these non-pheromonal functions, potentially leading to new applications in food science, perfumery, and even as natural antimicrobial agents.

Sustainable Production and Derivatization Strategies

The demand for pheromones in agriculture has driven research into sustainable and cost-effective production methods, moving away from complex and expensive chemical synthesis. frontiersin.orgopenaccessgovernment.org

Sustainable Production: The leading approach for sustainable pheromone production is microbial fermentation. openaccessgovernment.org This involves metabolic engineering of microorganisms, typically yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.orgnih.gov The process entails introducing the genes for key insect biosynthetic enzymes, such as specific desaturases and fatty-acyl reductases (FARs), into the yeast. frontiersin.orgnih.gov The engineered yeast can then produce the desired pheromone components, like fatty alcohols, from simple sugar feedstocks. openaccessgovernment.org This "pheromone brewery" approach is seen as an environmentally friendly and commercially viable strategy to produce pheromones at the large scale needed for broad-acre crops. openaccessgovernment.orgnih.gov

Derivatization Strategies: Derivatization is key to creating the diverse blends of compounds that constitute most insect pheromones. The biosynthesized alcohol, this compound, serves as a crucial building block. guidechem.com It can be further modified into other functional groups:

Acetates: Enzymes known as acetyltransferases can convert the alcohol into its acetate (B1210297) ester form, another common type of pheromone component. pnas.orgfrontiersin.org

Aldehydes: Alcohol oxidases can transform the fatty alcohol into the corresponding aldehyde. frontiersin.org

Research also explores the synthesis and use of "parapheromones," which are analogues of the natural compounds. annualreviews.org These derivatives, which can include modifications like fluorination, are used in structure-activity relationship studies to probe the function of olfactory receptors and can sometimes replace or enhance the activity of natural pheromones in pest control applications. annualreviews.org

Advanced Computational Modeling for Structure-Activity Prediction

Computational chemistry is becoming an indispensable tool in pheromone research, accelerating the discovery of new, active molecules and providing deep insights into their mechanism of action. anr.fr

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govspringernature.com For pheromones, this involves synthesizing and testing various analogues and then using the data to build predictive models. annualreviews.orgnih.gov These models can then virtually screen large libraries of chemicals to identify new potential agonists or antagonists for a target receptor, saving significant time and resources in the lab. anr.fr Advanced methods like 3D-QSAR incorporate the three-dimensional properties of molecules, such as their shape and electrostatic fields, to improve prediction accuracy. nih.gov

Molecular Docking and Structural Prediction: The convergence of highly accurate protein structure prediction (e.g., AlphaFold2) and molecular docking simulations allows researchers to visualize how a pheromone molecule fits into the binding pocket of its specific odorant receptor. researchgate.net This approach can identify the key amino acid residues responsible for binding, explaining the high specificity of pheromone perception and guiding the design of new active compounds. researchgate.net

These in silico techniques are central to a "computational reverse chemical ecology" approach, which starts with the receptor to predict active ligands, rather than the traditional method of identifying natural products first. anr.fr

Table 1: Computational Approaches in this compound Research

Computational Technique Application in Pheromone Research Key Outcomes & Goals Relevant Findings
QSAR (Quantitative Structure-Activity Relationship) Correlates chemical structures of pheromone analogues with their biological activity. Predict new active molecules; Develop new semiochemicals for pest control. Used to study analogues of moth pheromones like (Z)-5-decenyl acetate. annualreviews.orgnih.gov
3D-QSAR Uses 3D properties (shape, electrostatic fields) to model activity. Provides more accurate predictions for developing new semiochemicals. Applied to analogues of turnip moth pheromones. annualreviews.org
Molecular Docking Simulates the binding of a ligand (pheromone) to its receptor protein. Elucidate binding mechanisms; Identify key amino acid interactions. Used to understand the structural basis of pheromone receptor sensory nuances. researchgate.net
Protein Structure Prediction (e.g., AlphaFold2) Predicts the 3D structure of odorant receptors from their amino acid sequence. Provides the target structure needed for molecular docking simulations. AlphaFold2 has been used to predict the structure of pheromone receptors. researchgate.net

Q & A

Q. What are the established methods for synthesizing and characterizing trans-5-Decen-1-ol in academic laboratories?

Synthesis typically involves catalytic hydrogenation or Wittig reactions to introduce the trans-configured double bond. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, gas chromatography (GC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., column chromatography), with supporting information provided for reproducibility .

Q. How can researchers verify the physicochemical properties of this compound, such as solubility and stability?

Solubility should be tested empirically in solvents like water, ethanol, and hexane using gravimetric or spectrophotometric methods. Stability under varying pH and temperature conditions can be assessed via accelerated degradation studies monitored by HPLC. Reported values (e.g., boiling point 86°C/1mmHg, logP 2.89) must be cross-referenced with independent sources to address discrepancies .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations). A robust approach includes:

  • Replicating protocols from conflicting studies using standardized reagents.
  • Incorporating positive/negative controls (e.g., known enzyme inhibitors).
  • Applying statistical methods like ANOVA to compare results across experimental replicates. Transparent reporting of raw data and analysis scripts is critical for resolving discrepancies .

Q. What methodological strategies ensure reproducibility in studies involving this compound as a biochemical reagent?

  • Material transparency : Provide CAS registry numbers (e.g., 56578-18-8) and vendor details.
  • Protocol granularity : Specify reaction stoichiometry, catalyst loading, and purification thresholds (e.g., ≥95% purity by GC).
  • Data sharing : Deposit NMR spectra, chromatograms, and crystallographic data (if applicable) in supplementary files with persistent identifiers .

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound derivatives?

Screen chiral catalysts (e.g., BINAP-metal complexes) under varying conditions (solvent polarity, temperature). Use kinetic studies (e.g., Eyring plots) to determine enantioselectivity trends. Compare results with computational models (DFT calculations) to validate mechanistic hypotheses .

Q. What analytical techniques are recommended for resolving conflicting solubility data for this compound in aqueous systems?

Employ phase-solubility analysis or shake-flask methods coupled with HPLC quantification. Control variables include ionic strength, pH, and cosolvent ratios. Cross-validate results with independent labs using harmonized protocols .

Methodological Considerations

  • Data Validation : Use PubChem (CID: 56578-18-8) and ChemIDplus for cross-referencing physicochemical properties .
  • Ethical Compliance : Adhere to guidelines prohibiting human/animal testing for non-FDA-approved compounds .
  • Reproducibility Frameworks : Follow CONSORT-EHEALTH principles for data transparency, including preregistration of study designs and open access to raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.